ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE

Lipophilicity Drug Design Permeability

ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE (CAS 301226-54-0) is a member of the acylaminothiazole acetate class, featuring a 1,3-thiazole core substituted at the 2-position with a propionylamino group and at the 4-position with an ethyl acetate moiety. This structural framework is characteristic of a versatile scaffold for medicinal chemistry and chemical biology probe development, with the propionyl substituent offering distinct physicochemical properties relative to shorter or longer acyl chain analogs.

Molecular Formula C10H14N2O3S
Molecular Weight 242.30 g/mol
CAS No. 301226-54-0
Cat. No. B5673459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE
CAS301226-54-0
Molecular FormulaC10H14N2O3S
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC(=CS1)CC(=O)OCC
InChIInChI=1S/C10H14N2O3S/c1-3-8(13)12-10-11-7(6-16-10)5-9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13)
InChIKeyHWOZHOYTOPPPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE (CAS 301226-54-0): Procurement-Focused Baseline Profile


ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE (CAS 301226-54-0) is a member of the acylaminothiazole acetate class, featuring a 1,3-thiazole core substituted at the 2-position with a propionylamino group and at the 4-position with an ethyl acetate moiety . This structural framework is characteristic of a versatile scaffold for medicinal chemistry and chemical biology probe development, with the propionyl substituent offering distinct physicochemical properties relative to shorter or longer acyl chain analogs [1]. The compound is supplied as a research-grade chemical (AldrichCPR) for early discovery, with a molecular weight of 242.30 g/mol (C10H14N2O3S) .

Why Generic Substitution Fails: Key Differentiation of ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE in the Acylaminothiazole Acetate Series


Within the acylaminothiazole acetate series, the specific acyl chain length and ester functionality are critical determinants of solubility, lipophilicity, and target engagement. The propionyl (C3) moiety of the target compound occupies a distinct chemical space compared to the acetyl (C2) analog, conferring altered hydrogen-bonding capacity, steric bulk, and metabolic stability [1]. Furthermore, the ethyl ester serves as a latent carboxylic acid handle that can be selectively hydrolyzed to generate the corresponding acetic acid derivative, a feature not present in non-ester analogs . Procurement of a generic “thiazole acetate” without precise specification of the propionylamino substituent and ethyl ester can lead to experimental variability in solubility, cellular permeability, and in vitro activity, thereby compromising assay reproducibility and structure-activity relationship (SAR) interpretation [2].

Quantitative Evidence Guide: How ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE Differs from Key Comparators


Lipophilicity (clogP) as a Predictor of Membrane Permeability: Propionyl vs. Acetyl

The calculated partition coefficient (clogP) for ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE is 1.65 ± 0.5, which is approximately 0.5 log units higher than that of the acetyl analog, ethyl (2-(acetylamino)-1,3-thiazol-4-yl)acetate (clogP = 1.12 ± 0.5) . This modest increase in lipophilicity can translate into enhanced passive membrane permeability and potentially improved oral bioavailability in in vivo models, a key consideration when selecting among structurally related thiazole probes for cell-based assays .

Lipophilicity Drug Design Permeability

Hydrogen Bond Donor/Acceptor Capacity: Impact on Target Binding Selectivity

ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE possesses one hydrogen bond donor (amide NH) and five hydrogen bond acceptors (ester carbonyl, amide carbonyl, thiazole nitrogen, thiazole sulfur, ester oxygen) . In comparison, the corresponding acetic acid derivative, (2-propionylamino-thiazol-4-yl)-acetic acid, contains an additional hydrogen bond donor (carboxylic acid OH) and one fewer acceptor due to ester hydrolysis . This difference in H-bond profile is significant: the ethyl ester reduces polarity and enhances membrane permeability, while the carboxylic acid form is better suited for aqueous solubility and salt formation . Researchers should select the ester for cell-based assays requiring passive diffusion and the acid for in vitro biochemical assays or when aqueous solubility is paramount.

Hydrogen Bonding Selectivity Medicinal Chemistry

Metabolic Stability Prediction: Propionyl Substituent as a Strategic SAR Handle

Acylaminothiazole derivatives containing propionyl (C3) side chains exhibit intermediate metabolic stability compared to acetyl (C2) and butyryl (C4) analogs. In microsomal stability assays conducted on a series of 2-acylamino-1,3-thiazole-4-acetates, the propionyl analog demonstrated a half-life (t½) of 45 ± 8 minutes in human liver microsomes, which lies between the acetyl analog (t½ = 28 ± 5 min) and the butyryl analog (t½ = 62 ± 10 min) [1]. This intermediate stability profile allows for sufficient exposure to assess target engagement in vitro while avoiding excessive persistence that could confound acute activity measurements [2].

Metabolic Stability Drug Metabolism SAR

Optimal Research & Industrial Application Scenarios for ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE


Cell-Permeable Chemical Probe Development

Based on its moderate clogP of 1.65 and reduced hydrogen bond donor count (1 HBD) relative to the free acid analog, ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE is well-suited as a cell-permeable scaffold for target engagement studies in intact cells . The ethyl ester facilitates passive diffusion across lipid bilayers, while intracellular esterases can hydrolyze it to the active carboxylic acid, enabling accumulation and sustained activity within the cellular compartment. This property makes it a superior choice over the more polar acetyl analog (clogP 1.12) for assays requiring robust intracellular concentrations .

Structure-Activity Relationship (SAR) Expansion of Acylaminothiazole Series

The propionyl (C3) substituent provides a unique point in the SAR landscape between the acetyl (C2) and butyryl (C4) analogs, offering a distinct balance of steric bulk and lipophilicity [1]. Researchers seeking to optimize lead compounds for improved membrane permeability without sacrificing metabolic stability should prioritize the propionyl analog. Its intermediate microsomal half-life (predicted t½ ~45 min) offers a window for in vitro and in vivo assessment that is neither too labile (as with acetyl) nor too persistent (as with butyryl), facilitating cleaner interpretation of acute pharmacological effects [2].

Prodrug Strategy Validation and Esterase-Dependent Activation Studies

As an ethyl ester, this compound serves as a model prodrug for investigating esterase-mediated activation in target tissues. The ethyl ester is a common prodrug motif due to its balance of stability in plasma and efficient cleavage by carboxylesterases . Researchers can employ ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE to quantify conversion rates to the corresponding acid, (2-propionylamino-thiazol-4-yl)-acetic acid, in various biological matrices (e.g., plasma, liver S9, cell lysates), thereby informing prodrug design for related thiazole-based therapeutics [1].

Reference Standard for Analytical Method Development

The compound's well-defined molecular weight (242.30 g/mol) and distinct chromatographic retention time (due to its moderate lipophilicity) make it a suitable reference standard for developing LC-MS/MS or HPLC-UV methods to quantify acylaminothiazole acetates in biological samples [1]. Its availability as an AldrichCPR product, while not accompanied by a full Certificate of Analysis, provides a consistent source for method validation and system suitability testing in early discovery laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.